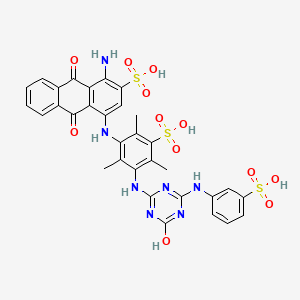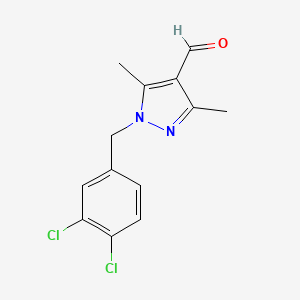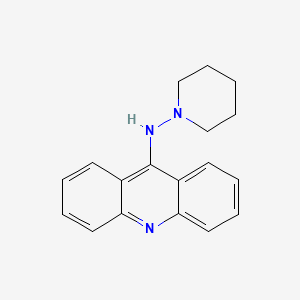
Acridine, 9-(piperidinoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 9-(piperidinoamino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves multi-step processes. One common method is the Bernthsen synthesis, which involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride . Another approach involves the condensation of appropriate 9-aminoacridine derivatives with other compounds under specific conditions .
Industrial Production Methods
Industrial production of acridine derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as sulfuric acid, and specific reaction environments, like aqueous or organic solvents, are common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
Acridine, 9-(piperidinoamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of acridine derivatives include sulfuric acid, zinc chloride, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while substitution reactions can produce various substituted acridines .
Aplicaciones Científicas De Investigación
Acridine, 9-(piperidinoamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent dye for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mecanismo De Acción
The mechanism of action of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This mechanism is critical in its anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Acridine, 9-(piperidinoamino)- include:
Amsacrine: An anticancer agent that also intercalates DNA.
Proflavine: An antimicrobial agent used as a disinfectant.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
Acridine, 9-(piperidinoamino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate DNA and inhibit critical enzymes makes it a valuable compound in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
28846-40-4 |
|---|---|
Fórmula molecular |
C18H19N3 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-piperidin-1-ylacridin-9-amine |
InChI |
InChI=1S/C18H19N3/c1-6-12-21(13-7-1)20-18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2,(H,19,20) |
Clave InChI |
ZMNVMESJFCJCCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



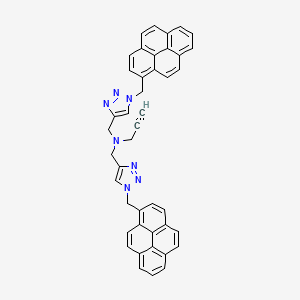
![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)

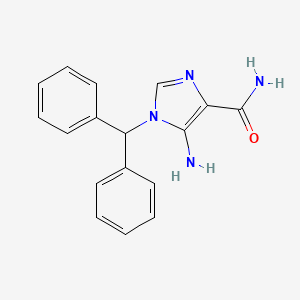

![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)



![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
